molecular formula C9H7ClF3N3 B11860841 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11860841
M. Wt: 249.62 g/mol
InChI Key: NXJRGJGOQUFVRH-UHFFFAOYSA-N
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Description

7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with chloro (Cl), ethyl (C₂H₅), and trifluoromethyl (CF₃) groups. The chloro and trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, while the ethyl group may influence solubility and steric interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClF3N3

Molecular Weight

249.62 g/mol

IUPAC Name

7-chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C9H7ClF3N3/c1-2-6-14-15-8-7(9(11,12)13)5(10)3-4-16(6)8/h3-4H,2H2,1H3

InChI Key

NXJRGJGOQUFVRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Precursor Preparation

The pyridine core is functionalized with chloro and trifluoromethyl groups at positions 7 and 8, respectively. Ethylation at position 3 is achieved via nucleophilic substitution or alkylation. For instance, 2-hydrazinylpyridine derivatives serve as intermediates, enabling subsequent cyclization.

Cyclization and Triazole Formation

Cyclization is facilitated by reagents such as scandium triflate in dichloromethane/methanol (DCM/MeOH, 3:1). This step forms the triazole ring through a [3+2] cycloaddition mechanism. A study reported a 48% yield for a structurally analogous compound under these conditions.

Table 1: Conventional Synthesis Parameters

ParameterDetailsSource
Solvent SystemDCM/MeOH (3:1)
CatalystScandium triflate (0.2 equiv)
Reaction Time20 hours
Yield48% (for analog)

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for synthesizing triazolopyridines, significantly reducing reaction times and improving yields.

Reaction Optimization

A metal-free protocol using 1-amino-2-imino-pyridines and carboxylic acids under microwave irradiation achieves cyclization in 15 minutes at 100°C. Ethanol with acetic acid (10 equiv) serves as the solvent, yielding 92% of the target compound.

Table 2: Microwave-Assisted Synthesis Conditions

ParameterDetailsSource
SolventEthanol
AdditiveAcetic acid (10 equiv)
Temperature100°C
Irradiation Time15 minutes
Yield92%

Mechanistic Insights

The reaction proceeds via nucleophilic addition of the amino group to the carboxylic acid, followed by cyclodehydration. Microwave irradiation accelerates kinetics by enhancing molecular collisions, bypassing intermediate isolation.

Alternative Catalytic Approaches

Scandium Triflate-Mediated Cyclization

Scandium triflate catalyzes the formation of triazolopyridines at room temperature. While slower than microwave methods, this approach avoids specialized equipment. Yields remain moderate (45–50%) due to competing side reactions.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) improve solubility but necessitate higher temperatures. Catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhance cyclization efficiency but are cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTimeCostScalability
Conventional48%20 hoursLowModerate
Microwave-Assisted92%15 minutesModerateHigh
Scandium Triflate45–50%24 hoursLowLow

The microwave-assisted method outperforms others in yield and speed, making it ideal for research-scale production. Conventional synthesis remains viable for low-budget settings, while scandium triflate-mediated reactions are less practical due to prolonged durations .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide derivative .

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related triazolo[4,3-a]pyridine derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications/Properties
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl, C₂H₅, CF₃ C₉H₇ClF₃N₃ 267.62* Not reported Inferred pharmaceutical/agrochemical
3-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) Ph, CF₃ C₁₃H₈F₃N₃ 286.06 225–226 Synthetic intermediate
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f) Ph, CN C₁₃H₉N₄ 221.08 225–226 Synthetic intermediate
5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine I, CF₃ C₇H₃F₃IN₃ 313.01 Not reported Agrochemicals, pharmaceuticals
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Br, Cl C₆H₃BrClN₃ 232.46 Not reported Biochemical reagent
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Br, CF₃ C₇H₃BrF₃N₃ 266.02 Not reported Biochemical reagent

*Calculated molar mass based on molecular formula.

Key Observations:

Substituent Effects on Molecular Weight: The trifluoromethyl group (CF₃) increases molecular weight significantly compared to cyano (CN) or phenyl (Ph) groups. For example, 3e (CF₃, 286.06 g/mol) is heavier than 3f (CN, 221.08 g/mol) . Halogens (Cl, Br, I) also contribute to higher molar masses, as seen in bromo/chloro derivatives (e.g., 232.46 g/mol for 7-Bromo-3-chloro) .

Halogens (Cl, Br, I) and electron-withdrawing groups (CF₃, CN) enhance electrophilic reactivity, which is critical for binding in biological systems .

Biological Activity

7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its potential biological activities. Its unique structure, featuring both a chloro and a trifluoromethyl group, enhances its chemical reactivity and lipophilicity, which may contribute to its interactions with various biological targets.

The compound has the molecular formula C9H7ClF3N3C_9H_7ClF_3N_3 and a molecular weight of approximately 249.62 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, while the trifluoromethyl group may enhance stability and lipophilicity, impacting its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of triazolo-pyridines have shown efficacy against various pathogens.

Compound NameStructural FeaturesBiological Activity
7-Chloro-[1,2,4]triazolo[4,3-a]pyridineLacks ethyl and trifluoromethyl groupsAntimicrobial
8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridineLacks chloro and ethyl groupsNeurological effects
7-Ethyl-[1,2,4]triazolo[4,3-a]pyridineLacks chloro and trifluoromethyl groupsPotentially neuroactive

The unique combination of functional groups in this compound is believed to enhance its receptor binding affinity compared to these similar compounds .

Anti-Parasitic Activity

Recent studies have highlighted the compound's potential in combating parasitic infections. For example, triazole derivatives have been investigated for their efficacy against Cryptosporidium parvum, a significant cause of diarrheal disease. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can maintain or enhance potency against this pathogen .

Study on Cryptosporidium

In one study focusing on anti-parasitic activity, various analogs were synthesized and tested against C. parvum. The most potent compounds exhibited EC50 values in the low micromolar range (around 0.17 μM), indicating strong activity against the parasite while maintaining low toxicity towards host cells . This study underscores the potential of triazole-based compounds in treating cryptosporidiosis.

Chlamydia Inhibition

Another investigation evaluated compounds related to triazolo-pyridines for their ability to inhibit Chlamydia trachomatis. Some analogs demonstrated selective inhibition of chlamydial growth without affecting mammalian cell viability. This selectivity is crucial for developing targeted therapies against infectious diseases .

Q & A

Q. What are the common synthetic routes for preparing 1,2,4-triazolo[4,3-a]pyridine derivatives, and how is the title compound synthesized?

The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol can oxidize hydrazine precursors at room temperature to form the triazolo[4,3-a]pyridine core, achieving yields up to 73% . Single-crystal X-ray diffraction, NMR, and mass spectrometry are critical for structural confirmation . Modifications at the 3-, 7-, and 8-positions (e.g., chloro, ethyl, trifluoromethyl groups) are introduced via substituent-specific reagents during precursor synthesis.

Q. What characterization techniques are essential for validating the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and integration ratios.
  • X-ray crystallography : For unambiguous determination of molecular geometry (e.g., bond angles, dihedral angles) .
  • HRMS-ESI : To verify molecular weight and isotopic patterns .
  • Elemental analysis : Ensures purity and stoichiometric ratios .

Q. How is the herbicidal activity of this compound evaluated in preliminary assays?

Compounds are tested at 37.5–150 g a.i. ha⁻¹ against monocotyledonous (e.g., Echinochloa crusgalli) and dicotyledonous weeds (e.g., Amaranthus retroflexus). Inhibition rates are quantified via biomass reduction compared to controls. For example, derivatives with chloro and trifluoromethyl groups show 50% inhibition at 37.5 g a.i. ha⁻¹, with selectivity for crops like corn and rice .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR optimize the herbicidal activity of triazolo[4,3-a]pyridines?

Comparative Molecular Field Analysis (CoMFA) models correlate substituent steric/electronic effects with bioactivity. For instance:

  • Electrostatic contributions : Trifluoromethyl groups enhance activity due to strong electron-withdrawing effects.
  • Steric maps : Bulky substituents at the 3-position (e.g., ethyl) improve binding to target enzymes like acetolactate synthase (ALS) .
    Docking studies with ALS (PDB: 1NOP) can further refine substituent design .

Q. What methodological challenges arise in scaling up the synthesis of this compound?

Key issues include:

  • Byproduct formation : Isomerization during cyclization (e.g., Dimroth rearrangement under high temperatures) .
  • Green chemistry optimization : Replacing toxic oxidants (e.g., Cr(VI) salts) with NaClO requires pH and solvent control to maintain yield .
  • Purification : Column chromatography or alumina plug filtration is needed to isolate isomers (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,5-a]pyridine derivatives) .

Q. How do structural modifications at the 8-position influence antifungal and antibacterial potency?

  • Trifluoromethyl vs. methyl groups : The CF₃ group increases lipophilicity, enhancing membrane penetration. Derivatives with CF₃ show EC₅₀ values of 7.2 µg/mL against Xanthomonas oryzae, outperforming methyl analogs (EC₅₀ = 89.8 µg/mL) .
  • Chloro substitution : Improves stability against metabolic degradation in plant tissues .

Q. What in vivo assays are used to evaluate agricultural efficacy and safety?

  • In vivo antifungal testing : Compounds are applied at 50 µg/mL to infected crops (e.g., rice blast), with lesion area reduction measured over 7 days .
  • Mammalian toxicity screening : Acute oral toxicity (LD₅₀) in rodents ensures safety thresholds >500 mg/kg .

Key Research Gaps

  • Mechanistic studies : The exact molecular target (e.g., ALS inhibition) remains unvalidated for CF₃-containing derivatives.
  • Environmental impact : Degradation pathways and soil persistence of trifluoromethyl groups require ecotoxicological profiling.

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